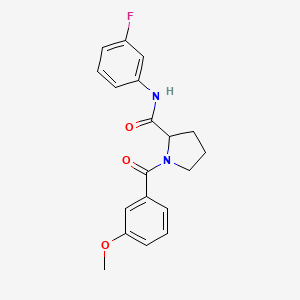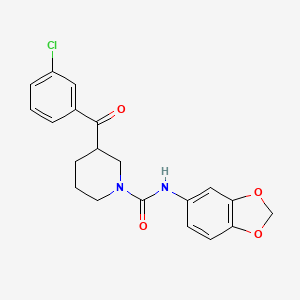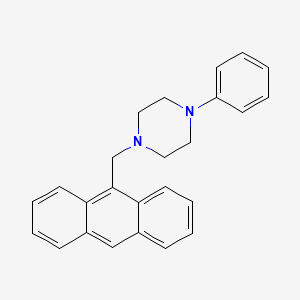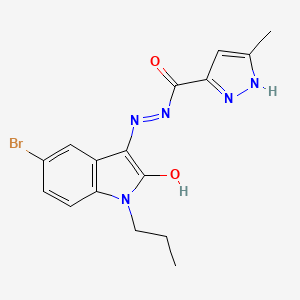
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide, also known as FPBP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of proline derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of COX-2 and LOX. This compound has been shown to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Similarly, this compound has been shown to inhibit the activity of LOX, which is involved in the synthesis of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit analgesic activity, possibly through the inhibition of COX-2. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, this compound has been reported to have low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies. Additionally, the solubility of this compound in aqueous solutions is limited, which may affect its bioavailability and activity.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide. First, further research is needed to fully understand the mechanism of action of this compound. This will help to identify potential therapeutic targets for the development of new drugs. Second, the potential anticancer activity of this compound should be further explored, particularly in vivo. Third, the development of new synthetic methods for this compound may improve its yield and purity. Finally, the solubility and bioavailability of this compound should be further studied to optimize its activity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor activities. The synthesis method of this compound involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine, followed by reaction with proline in the presence of DCC and DMAP. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide involves the reaction of 3-methoxybenzoyl chloride with 3-fluoroaniline in the presence of triethylamine. The resulting product is then reacted with proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory process. Additionally, this compound has been reported to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-(3-methoxybenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-8-2-5-13(11-16)19(24)22-10-4-9-17(22)18(23)21-15-7-3-6-14(20)12-15/h2-3,5-8,11-12,17H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWKBLKGDVOCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)

![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)